N-[3-(4-morpholinyl)propyl]cyclobutanecarboxamide
説明
N-[3-(4-morpholinyl)propyl]cyclobutanecarboxamide (also known as CPP-115) is a small molecule that has gained significant attention in the field of neuroscience. It is a potent inhibitor of the enzyme, gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is a neurotransmitter that plays a crucial role in regulating brain activity and is involved in various physiological processes such as sleep, anxiety, and mood regulation.
作用機序
CPP-115 works by inhibiting GABA transaminase, which is responsible for the breakdown of GABA in the brain. This leads to an increase in GABA levels, resulting in a decrease in neuronal excitability and seizure activity. Additionally, increased GABA levels have been shown to have anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase GABA levels in the brain, leading to a decrease in neuronal excitability and seizure activity. Additionally, increased GABA levels have been shown to have anxiolytic and anticonvulsant effects. CPP-115 has also been found to increase dopamine levels in the brain, which may contribute to its potential therapeutic effects in addiction.
実験室実験の利点と制限
One of the advantages of CPP-115 is its high potency and selectivity for GABA transaminase, which allows for precise modulation of GABA levels in the brain. Additionally, CPP-115 has shown good oral bioavailability and brain penetration in preclinical studies. One of the limitations of CPP-115 is its short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several potential future directions for research on CPP-115. One area of interest is its potential therapeutic applications in addiction, particularly for cocaine addiction. Additionally, further studies are needed to explore the safety and efficacy of CPP-115 in clinical settings, particularly for the treatment of epilepsy and anxiety disorders. Finally, there is a need for the development of more potent and selective GABA transaminase inhibitors for the treatment of neurological disorders.
科学的研究の応用
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, anxiety, and addiction. It has been shown to increase GABA levels in the brain, leading to a decrease in neuronal excitability and seizure activity. Additionally, CPP-115 has been found to reduce anxiety-like behavior in animal models and has shown promising results in preclinical studies for the treatment of cocaine addiction.
特性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)cyclobutanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c15-12(11-3-1-4-11)13-5-2-6-14-7-9-16-10-8-14/h11H,1-10H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHXGPXOWQEMRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCCN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(morpholin-4-yl)propyl]cyclobutanecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。